N2,N2-Dimethyl-6-nitro-2,5-indanediamine

Description

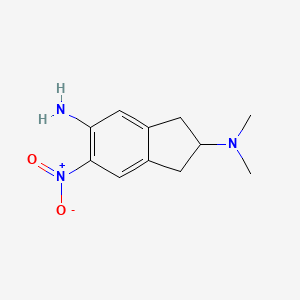

N2,N2-Dimethyl-6-nitro-2,5-indanediamine is a synthetic aromatic diamine derivative featuring a bicyclic indane scaffold substituted with a nitro group (-NO₂) at position 6 and two methyl groups on the N2 amine.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-6-nitro-2,3-dihydro-1H-indene-2,5-diamine |

InChI |

InChI=1S/C11H15N3O2/c1-13(2)9-3-7-5-10(12)11(14(15)16)6-8(7)4-9/h5-6,9H,3-4,12H2,1-2H3 |

InChI Key |

PELHSEUSMRWBNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of N2,N2-Dimethyl-6-nitro-2,5-indanediamine and Analogs

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | Indane bicyclic ring | -NO₂ (position 6), -N(CH₃)₂ (N2) | Aromatic rigidity, polar nitro group |

| NDMA (Nitrosodimethylamine, 62-75-9) | Linear aliphatic | -N(NO)CH₃ | Nitroso group, small molecular weight |

| Ranitidine Diamine Hemifumarate | Furan ring | -N(CH₃)₂, -S-CH₂CH₂NH₂ | Thioether, dimethylamino on heterocycle |

- NDMA (): A nitrosamine with a linear structure, NDMA is a potent carcinogen due to its nitroso (-N=O) group, which facilitates DNA alkylation. In contrast, the nitro (-NO₂) group in the target compound is less reactive toward biomolecules but may confer oxidative stability .

- Ranitidine Diamine Hemifumarate (): This ranitidine impurity shares a dimethylamino group but attaches it to a furan ring.

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties

| Property | This compound (Predicted) | NDMA | Ranitidine Diamine Hemifumarate |

|---|---|---|---|

| Molecular Weight | ~235 g/mol | 74.08 g/mol | ~300 g/mol |

| Polarity | High (due to -NO₂ and -N(CH₃)₂) | Moderate | Moderate (polar substituents) |

| Toxicity | Unknown; nitro groups may pose mutagenic risks | Carcinogenic (IARC Class 2A) | Low toxicity (pharmaceutical impurity) |

| Regulatory Status | Not widely regulated | EPA-regulated | Monitored in drug manufacturing |

- NDMA (): Heavily regulated due to carcinogenicity, with detection limits enforced in pharmaceuticals and water supplies.

- Ranitidine Analogs (): Ranitidine impurities like the diamine hemifumarate are scrutinized for stability under acidic conditions. The target compound’s indane core may offer superior thermal stability compared to furan-based structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.